An In-depth Technical Guide to 11-oxo-Mogroside V: Discovery, Natural Sources, and Biological Activity
An In-depth Technical Guide to 11-oxo-Mogroside V: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-oxo-Mogroside V is a naturally occurring triterpenoid glycoside and a derivative of the highly sweet Mogroside V. Found in the fruit of Siraitia grosvenorii, commonly known as monk fruit, this compound contributes to the overall sweetness of monk fruit extracts and exhibits a range of biological activities, including potent antioxidant and potential anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, natural sources, purification methodologies, and known biological signaling pathways of 11-oxo-Mogroside V. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and processes associated with this compound.
Discovery and Natural Sources
11-oxo-Mogroside V was discovered as a minor cucurbitane glycoside from the fruit of Siraitia grosvenorii (monk fruit), a perennial vine native to Southern China.[1] Monk fruit has a long history of use in traditional Chinese medicine and is now widely cultivated for its intensely sweet-tasting compounds, known as mogrosides.[2] 11-oxo-Mogroside V is structurally similar to the more abundant Mogroside V, with the key difference being the presence of a ketone group at the C-11 position of the mogrol aglycone.
The concentration of 11-oxo-Mogroside V in monk fruit and its extracts can vary depending on factors such as the fruit's maturity, processing methods, and the specific type of extract. Generally, it is present in lower concentrations compared to Mogroside V.
Table 1: Quantitative Data of 11-oxo-Mogroside V in Siraitia grosvenorii
| Sample Type | Concentration of 11-oxo-Mogroside V | Method of Analysis |
| Mesocarp Callus | 0.66 mg/g Dry Weight | UPLC–PDA–ESI-Q-TOF-MS |
| Cell Suspension from Mesocarp Callus | 0.68 mg/g Dry Weight | UPLC–PDA–ESI-Q-TOF-MS |
| Monk Fruit Extract (25% Mogroside V) | 4.98–5.24% | Not Specified |
| Monk Fruit Extract (40% Mogroside V) | 6.36–6.56% | Not Specified |
| Monk Fruit Extract (45% Mogroside V) | 8.52–8.72% | Not Specified |
| Monk Fruit Extract (50% Mogroside V) | 9.36–9.68% | Not Specified |
| Monk Fruit Extract (55% Mogroside V) | 9.87–10.11% | Not Specified |
Experimental Protocols
Extraction of Mogrosides from Siraitia grosvenorii
A general procedure for the extraction of mogrosides, including 11-oxo-Mogroside V, from monk fruit is as follows:
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Material Preparation: Fresh or dried monk fruits are crushed to break the shell without damaging the seeds.
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Solvent Extraction: The crushed fruit material is extracted with hot water or an ethanol-water mixture (e.g., 50-70% ethanol) at an elevated temperature (e.g., 60-80°C) for a specified duration (e.g., 2-4 hours). This process is often repeated multiple times to ensure maximum extraction efficiency.[2]
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Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude mogroside extract.
Purification of 11-oxo-Mogroside V
The purification of 11-oxo-Mogroside V from the crude extract typically involves chromatographic techniques.
2.2.1. Macroporous Resin Chromatography (Initial Purification)
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Resin Selection and Preparation: A suitable macroporous resin (e.g., HZ 806) is selected and packed into a chromatography column. The column is pre-equilibrated with deionized water.
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Sample Loading: The crude mogroside extract is dissolved in water and loaded onto the column.
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Washing: The column is washed with deionized water to remove impurities such as sugars and polar compounds.
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Elution: The mogrosides are eluted with a stepwise or gradient of aqueous ethanol (e.g., 40% ethanol). Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC).
2.2.2. High-Performance Liquid Chromatography (HPLC) (Fine Purification)
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Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[3]
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Mobile Phase: A gradient elution system of water (A) and acetonitrile (B) is typically employed. A representative gradient could be: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.[4]
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Flow Rate: A flow rate of 1.0 mL/min is a common parameter.[3]
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Detection: UV detection at 203 nm is suitable for mogrosides.[3]
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Fraction Collection: Fractions corresponding to the retention time of 11-oxo-Mogroside V are collected.
Structural Elucidation
The structure of 11-oxo-Mogroside V is confirmed using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.
Table 2: ¹H and ¹³C NMR Spectral Data for 11-oxo-Mogroside V (Aglycone Moiety)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 39.4 | 1.45, 1.65 |
| 2 | 26.5 | 1.80, 2.05 |
| 3 | 88.9 | 3.20 (dd, J = 11.5, 4.5) |
| 4 | 39.6 | - |
| 5 | 52.4 | 1.05 |
| 6 | 21.0 | 1.95, 2.15 |
| 7 | 120.0 | 5.60 (m) |
| 8 | 142.1 | - |
| 9 | 50.1 | 2.10 |
| 10 | 37.2 | - |
| 11 | 211.8 | - |
| 12 | 50.3 | 2.55, 2.75 |
| 13 | 47.9 | - |
| 14 | 49.8 | - |
| 15 | 32.9 | 1.35, 1.55 |
| 16 | 28.9 | 1.60, 1.80 |
| 17 | 50.5 | 1.90 |
| 18 | 19.8 | 0.90 (s) |
| 19 | 18.2 | 1.15 (s) |
| 20 | 36.1 | 1.70 |
| 21 | 29.8 | 1.00 (d, J = 6.5) |
| 22 | 35.1 | 1.40 |
| 23 | 28.1 | 1.50, 1.70 |
| 24 | 75.9 | 3.65 (m) |
| 25 | 70.9 | - |
| 26 | 29.2 | 1.25 (s) |
| 27 | 29.5 | 1.30 (s) |
| 28 | 28.5 | 1.20 (s) |
| 29 | 16.5 | 0.85 (s) |
| 30 | 25.5 | 1.35 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. This table provides representative values.
Biological Activity and Signaling Pathways
11-oxo-Mogroside V exhibits several biological activities, with its antioxidant properties being the most well-characterized.
Antioxidant Activity
11-oxo-Mogroside V is a potent scavenger of reactive oxygen species (ROS), which are implicated in cellular damage and various disease states.
Table 3: Antioxidant Activity of 11-oxo-Mogroside V
| Reactive Oxygen Species | EC₅₀ (µg/mL) |
| Superoxide Anion (O₂⁻) | 4.79[5] |
| Hydrogen Peroxide (H₂O₂) | 16.52[5] |
| Hydroxyl Radical (•OH) | 146.17[5] |
| •OH-induced DNA damage | 3.09[5] |
Anti-inflammatory and Related Signaling Pathways
Emerging evidence suggests that mogrosides, including likely 11-oxo-Mogroside V, can modulate inflammatory pathways. The closely related Mogroside V has been shown to influence the NF-κB and JAK-STAT signaling pathways, which are central to the inflammatory response.
3.2.1. Putative Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of pro-inflammatory gene expression. While direct evidence for 11-oxo-Mogroside V is still developing, the actions of similar compounds suggest a potential inhibitory role.
Caption: Putative inhibition of the NF-κB signaling pathway by 11-oxo-Mogroside V.
3.2.2. Potential Interaction with the JAK-STAT Signaling Pathway
The JAK-STAT pathway is another critical signaling cascade involved in immunity and inflammation. Mogroside V has been shown to inhibit this pathway, suggesting a similar potential for 11-oxo-Mogroside V.
References
- 1. Mogroside V: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
